Zovodotin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1800462-96-7 |

|---|---|

Molekularformel |

C61H101N11O17S |

Molekulargewicht |

1292.6 g/mol |

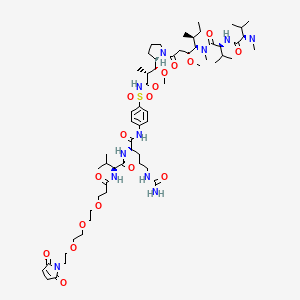

IUPAC-Name |

(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C61H101N11O17S/c1-15-40(8)54(70(12)60(81)52(38(4)5)67-59(80)53(39(6)7)69(10)11)46(85-13)36-50(76)71-28-17-19-45(71)55(86-14)41(9)56(77)68-90(83,84)43-22-20-42(21-23-43)64-57(78)44(18-16-27-63-61(62)82)65-58(79)51(37(2)3)66-47(73)26-30-87-32-34-89-35-33-88-31-29-72-48(74)24-25-49(72)75/h20-25,37-41,44-46,51-55H,15-19,26-36H2,1-14H3,(H,64,78)(H,65,79)(H,66,73)(H,67,80)(H,68,77)(H3,62,63,82)/t40-,41+,44-,45-,46+,51-,52-,53-,54-,55+/m0/s1 |

InChI-Schlüssel |

MOXNZANUBDNGDP-JZKHMPQFSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCN3C(=O)C=CC3=O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN3C(=O)C=CC3=O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Zovodotin mechanism of action in HER2+ cancer cells

An In-Depth Technical Guide on the Core Mechanism of Action of Zovodotin in HER2+ Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the cytotoxic payload of the antibody-drug conjugate (ADC) zanidatamab this compound (ZW49), a promising therapeutic agent for HER2-positive (HER2+) cancers.[1][2] This technical guide elucidates the core mechanism of action of this compound within the context of zanidatamab this compound, detailing its journey from systemic administration to the induction of cancer cell death. The information presented herein is a synthesis of preclinical and clinical findings, intended to provide a comprehensive resource for professionals in oncology research and drug development.

Core Mechanism of Action: A Multi-Step Process

The efficacy of this compound is contingent on the successful execution of a series of events orchestrated by the zanidatamab this compound ADC. This process can be dissected into several key stages:

-

Bispecific Targeting of HER2: The zanidatamab component of the ADC is a biparatopic antibody that simultaneously binds to two distinct epitopes on the extracellular domain of the HER2 receptor (domains 2 and 4).[1] This dual-binding strategy enhances the avidity and specificity of the ADC for HER2-expressing cancer cells.[1]

-

Enhanced Internalization: The unique biparatopic binding of zanidatamab induces HER2 receptor clustering, which in turn promotes rapid internalization of the ADC-receptor complex into the cancer cell via endocytosis.[1]

-

Intracellular Trafficking and Payload Release: Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway. Within the lysosome, the protease-cleavable linker connecting zanidatamab to this compound is cleaved, liberating the cytotoxic payload into the cytoplasm.[1][3][4]

-

Microtubule Disruption and Cell Cycle Arrest: Once released, this compound, a potent auristatin derivative, exerts its cytotoxic effect by inhibiting microtubule polymerization.[5][6] This disruption of the cellular microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.

-

Induction of Immunogenic Cell Death (ICD): Beyond its direct cytotoxic effects, zanidatamab this compound has been shown to induce hallmarks of immunogenic cell death.[5] This includes the translocation of calreticulin to the cell surface and the release of damage-associated molecular patterns (DAMPs) such as ATP and high mobility group box 1 (HMGB1).[5] These signals can attract and activate immune cells, potentially leading to a broader anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of zanidatamab this compound in patients with HER2-positive solid cancers.

Table 1: Clinical Efficacy of Zanidatamab this compound in HER2+ Solid Cancers

| Efficacy Endpoint | Value (95% CI) | Patient Population |

| Confirmed Objective Response Rate (cORR) | 31% (15.3%-50.8%) | 29 heavily pretreated patients |

| Partial Response (PR) | 31% | 29 heavily pretreated patients |

| Stable Disease (SD) | 41% | 29 heavily pretreated patients |

| Disease Progression (PD) | 24% | 29 heavily pretreated patients |

| Disease Control Rate (DCR) | 72% (52.8%-87.3%) | 29 heavily pretreated patients |

| Clinical Benefit Rate (CBR) | 38% (20.7%-57.7%) | 29 heavily pretreated patients |

Data from a first-in-human phase 1 trial (NCT03821233) presented at the 2022 ESMO Congress.[3]

Table 2: Antitumor Activity by Cancer Type

| Cancer Type | cORR (95% CI) | DCR (95% CI) | CBR (95% CI) |

| Breast Cancer (n=8) | 13% (0.3%-52.7%) | 50% (15.7%-84.3%) | 25% (3.2%-65.1%) |

| Gastroesophageal Adenocarcinoma (GEA) (n=11) | 37% (10.9%-69.2%) | 73% (39.0%-94.0%) | 36% (10.9%-69.2%) |

| Other Solid Cancers (n=10) | 40% (12.2%-73.8%) | 90% (55.5%-99.7%) | 50% (18.7%-81.3%) |

Data from a first-in-human phase 1 trial (NCT03821233) presented at the 2022 ESMO Congress.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are proprietary. However, the methodologies employed for the key experiments can be generally described as follows:

-

Cytotoxicity Assays: To determine the in vitro potency of zanidatamab this compound, HER2+ cancer cell lines (e.g., SK-BR-3, N87) were likely treated with a range of ADC concentrations. Cell viability would then be assessed after a set incubation period (e.g., 72-96 hours) using standard colorimetric or luminescent assays such as MTT, XTT, or CellTiter-Glo. The results would be used to calculate IC50 values.

-

Immunogenic Cell Death Assays:

-

Calreticulin Exposure: HER2+ cells treated with zanidatamab this compound would be stained with an antibody specific for calreticulin without prior permeabilization. The cell surface expression of calreticulin would then be quantified by flow cytometry.[5]

-

ATP Release: The concentration of ATP in the culture supernatant of ADC-treated cells would be measured using a luciferin/luciferase-based bioluminescence assay.[5]

-

HMGB1 Release: The amount of HMGB1 released into the cell culture medium would be quantified using an ELISA kit specific for HMGB1.[5]

-

-

In Vivo Xenograft Studies: To evaluate the anti-tumor activity of zanidatamab this compound in a living system, patient-derived xenograft (PDX) models of gastric cancer were used.[5] These models involve the implantation of human tumor tissue into immunodeficient mice. The mice would then be treated with the ADC, and tumor growth would be monitored over time. Tumor volume would be calculated using the formula (length x width^2)/2.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of Action of Zanidatamab this compound in HER2+ Cancer Cells.

Caption: Induction of Immunogenic Cell Death by Zanidatamab this compound.

Experimental Workflow

Caption: Conceptual Experimental Workflow for ADC Efficacy Evaluation.

Conclusion

This compound, as the cytotoxic payload of zanidatamab this compound, exhibits a multi-faceted mechanism of action against HER2+ cancer cells. The biparatopic nature of the zanidatamab antibody ensures efficient and specific delivery of this compound, which then induces cell death through microtubule disruption. Furthermore, the induction of immunogenic cell death suggests a potential for synergistic effects with immunotherapies. The promising clinical data, coupled with a deep understanding of its mechanism, positions zanidatamab this compound as a significant therapeutic candidate in the landscape of HER2-targeted therapies. Continued research will further delineate its clinical utility and potential combination strategies.

References

The Cytotoxic Payload of Zovodotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zovodotin (zanidatamab this compound, ZW49) is a bispecific antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for HER2-expressing cancers.[1] Its innovative design combines the unique tumor-targeting capabilities of the bispecific antibody zanidatamab with a potent cytotoxic payload, enabling selective delivery of a cell-killing agent to cancer cells while minimizing systemic toxicity.[1][2] This technical guide provides a comprehensive overview of the cytotoxic payload of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

The Cytotoxic Payload: A Novel Auristatin Derivative

The cytotoxic component of this compound is a novel, proprietary auristatin derivative designated as ZD02044 .[2][3] Auristatins are synthetic analogs of the natural product dolastatin 10 and are known for their potent antimitotic activity.[4] ZD02044 is covalently attached to the zanidatamab antibody via a protease-cleavable valine-citrulline linker.[5] This linker is designed to be stable in the bloodstream and to release the active ZD02044 payload upon internalization of the ADC into the target cancer cell and subsequent cleavage by lysosomal proteases.[1]

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

The primary mechanism of action of ZD02044 is the inhibition of tubulin polymerization .[3] By binding to tubulin, ZD02044 disrupts the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[6] This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cancer cell death.

The key downstream effects of ZD02044-mediated microtubule disruption include:

-

G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[7][8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][9] This process involves the activation of caspases and the release of pro-apoptotic factors from the mitochondria.[9]

-

Immunogenic Cell Death (ICD): Zanidatamab this compound has been shown to induce hallmarks of ICD, which can potentially stimulate an anti-tumor immune response.[2]

Quantitative Data

The cytotoxic potency of zanidatamab this compound has been evaluated in both preclinical and clinical settings.

Preclinical Cytotoxicity

The in vitro cytotoxic activity of zanidatamab this compound (ZW49) has been assessed against a panel of HER2-expressing breast cancer cell lines. The half-maximal effective concentration (EC50) values are presented in the table below.

| Cell Line | Cancer Type | HER2 Receptors/cell | ZW49 EC50 (nM) |

| HCC1954 | Breast Cancer | 6,000,000 | 0.04 |

| SK-BR-3 | Breast Cancer | 3,660,000 | 0.04 |

| JIMT-1 | Breast Cancer | 526,000 | 0.50 |

| ZR-75-1 | Breast Cancer | 378,000 | 0.58 |

| MDA-MB-175 | Breast Cancer | 287,000 | 0.62 |

| T-47D | Breast Cancer | 206,000 | No activity |

| MDA-MB-468 | Breast Cancer | 0 | No activity |

Data sourced from a Zymeworks presentation on the design and functional characterization of zanidatamab this compound.[2]

Clinical Efficacy

Data from a Phase 1 clinical trial (NCT03821233) demonstrated the anti-tumor activity of zanidatamab this compound in heavily pretreated patients with HER2-positive solid cancers.[5][10]

| Cancer Type | Dosing Regimen | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) |

| All HER2+ Cancers | 2.5 mg/kg Q3W | 31% (9/29 pts) | 72% (21/29 pts) |

| Breast Cancer | 2.5 mg/kg Q3W | 13% (1/8 pts) | 50% (4/8 pts) |

| Gastroesophageal Adenocarcinoma (GEA) | 2.5 mg/kg Q3W | 36% (4/11 pts) | 73% (8/11 pts) |

| Other Solid Cancers | 2.5 mg/kg Q3W | 40% (4/10 pts) | 90% (9/10 pts) |

Data from the 2022 ESMO Congress presentation of the Phase 1 trial of zanidatamab this compound.[5][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxic payload of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the ADC against cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., HER2-expressing)

-

Complete cell culture medium

-

Zanidatamab this compound (or other ADC)

-

Control antibody (unconjugated)

-

Free cytotoxic payload (ZD02044)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the existing medium from the cell plates and add the compound dilutions. Include wells with medium only as a negative control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).

-

MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the compound concentration and determine the IC50/EC50 value using a suitable curve-fitting model.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of the cytotoxic payload on tubulin polymerization in vitro.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

-

Glycerol (for promoting polymerization)

-

Test compound (ZD02044) and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

-

96-well plates (UV-transparent for absorbance-based assays)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and controls. Prepare the tubulin polymerization mix on ice, containing tubulin, polymerization buffer, and GTP.

-

Assay Setup: Pre-warm the 96-well plate to 37°C. Add the test compound dilutions or vehicle control to the appropriate wells.

-

Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine the effect on tubulin polymerization.

Apoptosis Assay (Annexin V Staining)

Objective: To detect and quantify apoptosis in cells treated with the ADC.

Materials:

-

Target cells

-

Zanidatamab this compound

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

Binding buffer (calcium-enriched)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the ADC at various concentrations for a predetermined time. Include untreated and positive controls.

-

Cell Harvesting: Harvest both adherent and suspension cells.

-

Staining: Wash the cells with cold PBS and resuspend them in the binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound's cytotoxicity.

References

- 1. adcreview.com [adcreview.com]

- 2. zymeworks.com [zymeworks.com]

- 3. zymeworks.com [zymeworks.com]

- 4. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of G2/M arrest and apoptosis through mitochondria pathway by a dimer sesquiterpene lactone from Smallanthus sonchifolius in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Zovodotin: A Technical Deep Dive into a Novel Bispecific Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Zovodotin, also known as zanidatamab this compound or ZW49, is an investigational antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for HER2-expressing solid tumors.[1][2][3] This document provides a comprehensive overview of its structure, chemical properties, mechanism of action, and relevant clinical and preclinical data, intended to serve as a technical resource for the scientific community.

Core Structure and Chemical Properties

This compound is a complex biomolecule composed of three key components: a bispecific antibody, a cytotoxic payload, and a linker.

-

The Antibody: The backbone of this compound is zanidatamab (ZW25), a humanized bispecific antibody.[1] It is designed to simultaneously target two distinct, non-overlapping epitopes on the human epidermal growth factor receptor 2 (HER2).[1][4] This biparatopic binding to both the ECD2 and ECD4 domains of HER2, the same domains targeted by trastuzumab and pertuzumab respectively, is a distinguishing feature.[1]

-

The Payload: this compound carries a proprietary, novel auristatin derivative as its cytotoxic payload.[1][5] Auristatins are potent antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

-

The Linker: A proprietary, cleavable valine-citrulline linker connects the zanidatamab antibody to the auristatin payload.[1][2] This linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the target cancer cell and subsequent cleavage by intracellular proteases.

While specific details regarding the definitive chemical formula and molecular weight are not publicly available, an estimated molecular weight of approximately 125,000 Da has been noted.[7] Further detailed physicochemical properties are not yet disclosed in the public domain.

Table 1: Key Structural and Chemical Characteristics of this compound

| Property | Description |

| International Nonproprietary Name (INN) | Zanidatamab this compound[1] |

| Synonyms | ZW49, ZW-49[1][3] |

| Antibody Component | Zanidatamab (ZW25), a humanized IgG1-like bispecific antibody[1][2][7] |

| Target | Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2)[1] |

| Binding Epitopes | Two distinct non-overlapping epitopes on the extracellular domains (ECD2 and ECD4) of HER2[1][4] |

| Payload Component | A novel auristatin derivative (ZD02044)[5] |

| Linker Type | Proprietary cleavable 1-maleimido-3,6,9-trioxadodecan-12-oyl-valyl-citrullyl linker[1] |

| Drug-to-Antibody Ratio (DAR) | An average of 2[2] |

| Molecular Formula (Estimated) | C5553H8548O1723N1482S36[7] |

| Molecular Weight (Estimated Average) | 125,000 Da[7] |

| Mechanism of Action | Dual HER2 signal blockade, receptor clustering and internalization, and intracellular delivery of a cytotoxic auristatin payload.[1][6][8] |

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect is multi-faceted, leveraging both the properties of its bispecific antibody and the potent cytotoxicity of its payload.

-

Dual HER2 Blockade and Receptor Modulation: By binding to two distinct HER2 epitopes, this compound induces the clustering and subsequent internalization of HER2 receptors from the cell surface. This dual blockade effectively inhibits downstream HER2 signaling pathways that are critical for tumor cell proliferation and survival.[1]

-

Enhanced Internalization and Payload Delivery: The biparatopic binding of zanidatamab leads to robust internalization of the ADC-HER2 complex.[4] Once inside the cell, the cleavable linker is processed, releasing the auristatin payload.

-

Cytotoxicity via Microtubule Disruption: The released auristatin payload then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to a disruption of the microtubule network. This induces cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.[6]

-

Immunogenic Cell Death: The unique design of this compound also promotes immunogenic cell death, which can potentially stimulate an anti-tumor immune response.[1]

Clinical and Preclinical Data

This compound has been evaluated in a first-in-human, Phase 1 clinical trial (NCT03821233) in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[1][2]

Table 2: Summary of Phase 1 Clinical Trial Results (NCT03821233)

| Parameter | Finding |

| Patient Population | 77 patients with heavily pretreated, locally advanced or metastatic HER2-expressing solid cancers, including breast cancer, gastroesophageal adenocarcinoma (GEA), and other solid tumors.[2] |

| Dosing Regimens | Investigated weekly, every 2 weeks, and every 3 weeks (Q3W) schedules. The dose-expansion cohort received 2.5 mg/kg Q3W.[2] |

| Confirmed Objective Response Rate (cORR) | In 29 evaluable patients treated with the 2.5 mg/kg Q3W regimen, the cORR was 31%.[2] For specific tumor types at this dose, the cORR was 13% in breast cancer, 37% in GEA, and 40% in other solid cancers.[2] |

| Disease Control Rate (DCR) | The DCR in the 29 patients on the 2.5 mg/kg Q3W regimen was 72%.[2] |

| Safety and Tolerability | This compound demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were keratitis (43%), alopecia (17%), and diarrhea (30%).[2] The maximum tolerated dose (MTD) was not reached in the dose-escalation portion of the study.[2] No treatment-related deaths were reported.[2] |

It is important to note that Zymeworks has since discontinued the clinical development program for zanidatamab this compound to reallocate resources.

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical evaluation of this compound are not fully available in the public domain. However, the Phase 1 clinical trial design provides insight into the methodology for assessing its safety and efficacy in humans.

Phase 1 Clinical Trial (NCT03821233) Methodology Overview:

-

Study Design: A first-in-human, multicenter, open-label, dose-escalation, and dose-expansion study.[1][2]

-

Primary Objectives: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of this compound.[2]

-

Secondary Objectives: To evaluate the antitumor activity of this compound in patients with HER2-expressing cancers.[2]

-

Patient Eligibility: Patients with locally advanced (unresectable) or metastatic HER2-expressing cancers who were refractory to standard therapies. An ECOG performance status of 0 or 1 was required.[1][2]

-

Dose Escalation Design: A 3+3 design was utilized to evaluate different dosing schedules (weekly, every 2 weeks, and every 3 weeks).[2]

-

Dose Expansion Cohorts: Enrolled patients with HER2-positive breast cancer, HER2-positive gastroesophageal adenocarcinoma, and other HER2-positive solid tumors at the determined expansion dose of 2.5 mg/kg every 3 weeks.[2]

-

Response Assessment: Tumor responses were evaluated according to standard criteria.

Conclusion

This compound is a thoughtfully designed bispecific antibody-drug conjugate with a multi-pronged mechanism of action against HER2-expressing cancers. Its biparatopic targeting of HER2, combined with a potent auristatin payload, demonstrated encouraging antitumor activity and a manageable safety profile in early-phase clinical trials. Although its clinical development has been discontinued, the innovative design and the data generated from its evaluation provide valuable insights for the future development of next-generation antibody-drug conjugates.

References

- 1. adcreview.com [adcreview.com]

- 2. onclive.com [onclive.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. zymeworks.com [zymeworks.com]

- 6. Zanidatamab this compound - Zymeworks - AdisInsight [adisinsight.springer.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Zanidatamab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In-vitro Characterization of Zovodotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zovodotin (zanidatamab this compound, ZW49) is a biparatopic antibody-drug conjugate (ADC) at the forefront of targeted cancer therapy.[1] It is engineered with a unique dual-targeting mechanism and a potent cytotoxic payload, offering a promising therapeutic strategy for HER2-expressing cancers.[1] This technical guide provides an in-depth overview of the in-vitro characterization of this compound, detailing its mechanism of action, cytotoxic potency, and the experimental methodologies used to evaluate its efficacy and safety profile.

This compound's design combines the humanized biparatopic antibody, zanidatamab, with a proprietary auristatin payload, ZD02044, through a cleavable linker.[2] Zanidatamab concurrently binds to two distinct epitopes (ECD2 and ECD4) on the HER2 receptor, a mechanism that leads to enhanced receptor clustering, internalization, and dual HER2 signal blockade.[1][3] This enhanced internalization facilitates the efficient delivery of the cytotoxic auristatin payload into the target cancer cells.[1]

Mechanism of Action

The in-vitro mechanism of action of this compound is a multi-step process that leverages both the specificity of the antibody and the potent cytotoxicity of its payload.

-

Binding and Internalization: this compound's biparatopic antibody, zanidatamab, binds with high affinity to the HER2 receptor on the surface of cancer cells.[4] This dual-epitope binding promotes the clustering of HER2 receptors and leads to rapid internalization of the ADC-receptor complex.[5]

-

Lysosomal Trafficking and Payload Release: Following internalization, the ADC-receptor complex is trafficked to the lysosomes.[2] Within the acidic environment of the lysosome, the cleavable linker is proteolytically cleaved, releasing the auristatin payload into the cytoplasm.

-

Cytotoxicity and Apoptosis: The released auristatin payload, a potent microtubule-disrupting agent, binds to tubulin and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.

-

Immunogenic Cell Death (ICD): this compound has been shown to induce hallmarks of immunogenic cell death.[2] The auristatin payload can trigger an endoplasmic reticulum (ER) stress response, leading to the surface exposure of calreticulin and the release of damage-associated molecular patterns (DAMPs) such as ATP and high mobility group box 1 (HMGB1).[2] These signals can attract and activate immune cells, potentially stimulating an anti-tumor immune response.

-

Bystander Effect: The cell-permeable nature of the auristatin payload allows it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells. This "bystander effect" is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC): The IgG1 backbone of zanidatamab is capable of mediating potent ADCC and CDC in vitro.[5] This suggests that this compound may also engage the host's immune system to eliminate tumor cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in-vitro characterization of this compound and its components.

Table 1: In-vitro Cytotoxicity of this compound (ZW49) and its Components in Breast Cancer Cell Lines

| Cell Line | HER2 Expression (Receptors/cell) | This compound (ZW49) EC50 (nM) | Zanidatamab (ZW25) EC50 (nM) | Free Payload (ZD02044) EC50 (nM) |

| HCC1954 | 6,000,000 | 0.04 | No activity | 4.7 |

| SK-BR-3 | 3,660,000 | 0.04 | 0.31 | 10 |

| JIMT-1 | 500,000 | 0.43 | No activity | 1.8 |

| MDA-MB-468 | Negative | No activity | No activity | 0.8 |

Data sourced from a Zymeworks presentation.

Table 2: Binding Affinity of Zanidatamab (ZW25)

| Analyte | Ligand | Method | KD (nM) |

| Zanidatamab (ZW25) | Recombinant HER2 | Not Specified | 0.9 - 16 |

Data indicates the binding affinity of the antibody component of this compound.

Experimental Protocols

This section details the methodologies for the key in-vitro experiments used to characterize this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

-

Cell Lines: A panel of cancer cell lines with varying levels of HER2 expression (e.g., HCC1954, SK-BR-3, JIMT-1, and a HER2-negative line like MDA-MB-468) are used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound, the unconjugated antibody (zanidatamab), and the free payload are added to the wells.

-

The plates are incubated for a period of 72 to 120 hours.

-

A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

-

The absorbance or luminescence is measured using a plate reader.

-

-

Data Analysis: The results are expressed as the percentage of cell viability relative to untreated control cells. The EC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated by fitting the data to a four-parameter logistic curve.

Internalization Assay

The internalization of this compound is assessed to confirm its uptake by HER2-expressing cells.

-

Method: Flow cytometry is a common method used to quantify the internalization of fluorescently labeled antibodies.

-

Procedure:

-

This compound is labeled with a pH-sensitive fluorescent dye (e.g., pHAb) that fluoresces in the acidic environment of the lysosome.

-

HER2-positive cells (e.g., SK-BR-3) are incubated with the labeled this compound for various time points.

-

The cells are then washed to remove any non-internalized antibody.

-

The fluorescence intensity of the cells is measured by flow cytometry. An increase in fluorescence indicates internalization and trafficking to an acidic compartment.

-

Immunogenic Cell Death (ICD) Assays

Several assays are used to measure the hallmarks of ICD.

-

Calreticulin Exposure:

-

Cells are treated with this compound for 48-72 hours.

-

The cells are then stained with a fluorescently labeled anti-calreticulin antibody.

-

The percentage of cells with surface calreticulin is quantified by flow cytometry.[2]

-

-

Extracellular ATP Release:

-

Supernatants from this compound-treated cells (24 hours) are collected.

-

The amount of ATP in the supernatant is measured using a luminescent assay kit (e.g., CellTiter-Glo®).[2]

-

-

HMGB1 Release:

-

Supernatants from this compound-treated cells (48 hours) are collected.

-

The concentration of HMGB1 in the supernatant is determined by ELISA.[2]

-

Bystander Effect Assay

The bystander killing effect of this compound can be evaluated using a co-culture system.

-

Procedure:

-

HER2-positive cells (e.g., SK-BR-3) are co-cultured with HER2-negative cells that are labeled with a fluorescent protein (e.g., GFP-expressing MDA-MB-468).

-

The co-culture is treated with this compound.

-

After a set incubation period, the viability of the HER2-negative (GFP-positive) cells is assessed by flow cytometry or fluorescence microscopy. A decrease in the viability of the HER2-negative cells in the presence of HER2-positive cells and this compound indicates a bystander effect.

-

Apoptosis Assay

Apoptosis induction by this compound is commonly measured by Annexin V and Propidium Iodide (PI) staining.

-

Procedure:

-

Cells are treated with various concentrations of this compound for a specified time.

-

The cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a DNA stain that enters dead cells).

-

The percentage of apoptotic (Annexin V positive, PI negative) and necrotic/late apoptotic (Annexin V positive, PI positive) cells is quantified by flow cytometry.

-

ADCC and CDC Assays

These assays evaluate the ability of this compound's antibody backbone to engage immune effector mechanisms.

-

ADCC Assay:

-

HER2-positive target cells are incubated with this compound.

-

Effector cells, such as natural killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are added to the culture.

-

Cell lysis is measured after a few hours of incubation, typically using a lactate dehydrogenase (LDH) release assay or a fluorescent-based cytotoxicity assay.

-

-

CDC Assay:

-

HER2-positive target cells are incubated with this compound in the presence of a source of complement (e.g., normal human serum).

-

Cell lysis is quantified after incubation by measuring the release of an intracellular enzyme or by using a viability stain.[5]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action from binding to cell death.

Caption: Workflow for an in-vitro cytotoxicity assay.

References

Comprehensive Analysis of Zovodotin's Pharmacokinetic Profile in Murine Models Remains Elusive Due to Lack of Publicly Available Preclinical Data

A thorough review of existing scientific literature and public disclosures reveals a significant gap in detailed, publicly accessible data regarding the pharmacokinetic (PK) profile of Zovodotin, also known as zanidatamab this compound (ZW49), specifically within murine models. While information is available on its clinical development in humans, the foundational preclinical data from studies in mice, which is critical for a comprehensive technical guide, is not presently available in the public domain.

Zanidatamab this compound is a bispecific, human epidermal growth factor 2 (HER2)-targeting antibody-drug conjugate (ADC).[1][2] It is comprised of the zanidatamab antibody framework linked to a proprietary auristatin payload via a cleavable linker.[1][3] The antibody component uniquely targets two distinct epitopes on the HER2 receptor.[3]

Most of the available information on zanidatamab this compound centers on its human clinical trials. A first-in-human, Phase 1 trial (NCT03821233) has evaluated its safety and efficacy in patients with HER2-expressing solid cancers.[1] Data from this trial, presented at the European Society for Medical Oncology (ESMO) Congress in 2022, detailed encouraging responses and a manageable safety profile in a heavily pretreated patient population.[1][2] The most common treatment-related adverse events reported in humans included keratitis, alopecia, and diarrhea.[1]

While preclinical studies demonstrating anti-tumor activity in cell lines and patient-derived xenograft (PDX) models have been mentioned, specific quantitative pharmacokinetic parameters in murine models—such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and clearance—have not been publicly disclosed.[4] Consequently, the creation of detailed data tables, experimental protocols, and workflow visualizations as requested for a technical whitepaper is not feasible at this time.

The mechanism of action for zanidatamab this compound involves a multi-faceted approach including dual HER2 signal blockade and potent effector function.[3] However, without specific preclinical data, a detailed diagram of the experimental workflow for a murine pharmacokinetic study cannot be accurately constructed.

References

Zovodotin's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zovodotin (vic-trastuzumab duocarmazine, SYD985) is a next-generation antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing solid tumors, including those with low HER2 expression. Its unique design, incorporating the HER2-targeting monoclonal antibody trastuzumab with a potent DNA-alkylating agent, duocarmycin, via a cleavable linker, allows for a multi-faceted attack on the tumor. Beyond direct cytotoxicity to HER2-positive cancer cells, this compound's mechanism of action extends to the surrounding tumor microenvironment (TME) through a potent bystander effect. This guide provides an in-depth technical overview of this compound's core mechanisms and its demonstrated effects in preclinical and clinical settings, with a focus on its interaction with the TME. While direct modulation of immune cell infiltrates and stromal components by this compound is an area of ongoing investigation, this document compiles the currently available data to inform further research and development.

Mechanism of Action: A Dual Approach to Tumor Eradication

This compound's efficacy stems from the synergistic action of its antibody and payload components, a process that unfolds in a series of orchestrated steps within the tumor microenvironment.

HER2-Targeted Delivery

The trastuzumab component of this compound binds with high affinity to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of various cancer cells. This specific binding facilitates the internalization of the ADC into the target cell through receptor-mediated endocytosis.[1]

Intracellular Payload Release and DNA Damage

Following internalization, the ADC is trafficked to the lysosomes. The acidic environment and the presence of proteases, such as cathepsin B, within the lysosome cleave the valine-citrulline linker of this compound.[1] This cleavage releases the duocarmycin payload, which then alkylates DNA, leading to irreparable DNA damage and subsequent cell death.[2] A key feature of duocarmycins is their ability to exert cytotoxic effects on both dividing and non-dividing cells.[3]

The Bystander Effect: Extending Cytotoxicity to the TME

A critical differentiator of this compound is its ability to induce a potent "bystander effect." The duocarmycin payload, once released, is cell-permeable, allowing it to diffuse out of the targeted HER2-positive cancer cell and into the surrounding tumor microenvironment.[2] This diffusion enables the killing of neighboring tumor cells, including those that may have low or no HER2 expression. This bystander killing is a crucial mechanism for overcoming tumor heterogeneity, a common cause of treatment resistance.[4] The cleavable linker of this compound also allows for extracellular cleavage by proteases present in the tumor stroma, further contributing to the bystander effect.[2]

Quantitative Preclinical Efficacy Data

A substantial body of preclinical research has benchmarked this compound's performance against the first-generation HER2-targeted ADC, ado-trastuzumab emtansine (T-DM1). These studies consistently highlight this compound's superior potency, particularly in tumors with low HER2 expression.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a panel of breast cancer cell lines with varying levels of HER2 expression.

| Cell Line | HER2 Status | This compound (SYD985) IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference |

| SK-BR-3 | 3+ | 0.013 | 0.096 | ~7.4x more potent |

| BT-474 | 3+ | ~0.01 | ~0.01 | Similar |

| AU565 | 2+ | ~0.01 | ~0.1 | ~10x more potent |

| NCI-N87 | 2+ | ~0.01 | ~0.3 | ~30x more potent |

| KPL-4 | 1+ | ~0.03 | >1 | >33x more potent |

| JIMT-1 | 1+ | ~0.02 | ~1 | ~50x more potent |

| MDA-MB-175-VII | 1+ | 0.060 | 3.221 | ~53.7x more potent |

Data compiled from multiple preclinical studies. Actual values may vary based on experimental conditions.[2][4]

In Vivo Tumor Growth Inhibition

In vivo studies using cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have corroborated the in vitro findings, showing significant tumor growth inhibition by this compound, especially in HER2-low models where T-DM1 has limited activity.

| Model | HER2 Status | Treatment | Outcome |

| BT-474 (CDX) | 3+ | This compound (5 mg/kg, single dose) | Complete tumor remission in 7/8 mice |

| BT-474 (CDX) | 3+ | T-DM1 (5 mg/kg, single dose) | No complete tumor remission |

| MAXF1162 (PDX) | 3+ | This compound (5 mg/kg, single dose) | Significant tumor growth inhibition |

| MAXF1162 (PDX) | 3+ | T-DM1 (5 mg/kg, single dose) | Significant tumor growth inhibition |

| HBCx-34 (PDX) | 2+ | This compound (10 mg/kg, single dose) | Significant tumor growth inhibition |

| HBCx-34 (PDX) | 2+ | T-DM1 (10 mg/kg, single dose) | No significant antitumor activity |

| ST313 (PDX) | 1+ | This compound (10 mg/kg, single dose) | Significant tumor growth inhibition |

| ST313 (PDX) | 1+ | T-DM1 (10 mg/kg, single dose) | No significant antitumor activity |

Data from selected preclinical studies. Dosing and schedules may vary.[4][5]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines with varying HER2 expression (e.g., SK-BR-3, BT-474, AU565, NCI-N87, KPL-4, JIMT-1, MDA-MB-175-VII) are used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Serial dilutions of this compound, T-DM1, or a relevant isotype control ADC are added to the wells.

-

Cells are incubated for a defined period (e.g., 5-6 days).

-

Cell viability is assessed using a luminescence-based assay (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis: The luminescence signal is normalized to untreated control wells, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

In Vitro Bystander Killing Assay (Co-culture Method)

-

Cell Lines: A HER2-positive cell line (e.g., SK-BR-3) and a HER2-negative cell line (e.g., MDA-MB-468) are used. The HER2-negative cells are often labeled with a fluorescent marker (e.g., CellTrace™ Violet) or engineered to express a reporter gene (e.g., luciferase) for easy identification.

-

Procedure:

-

HER2-positive and labeled HER2-negative cells are co-cultured in the same wells of a 96-well plate at a defined ratio (e.g., 1:1).

-

The co-culture is treated with serial dilutions of this compound, T-DM1, or control ADCs.

-

After a set incubation period (e.g., 6 days), the viability of the labeled HER2-negative bystander cells is quantified by flow cytometry or luminescence, depending on the labeling method.

-

-

Data Analysis: The percentage of viable bystander cells is determined relative to untreated co-cultures. A significant reduction in the viability of the HER2-negative cells in the presence of HER2-positive cells and this compound indicates a bystander effect.

In Vivo Efficacy Studies (PDX Models)

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Procedure:

-

Patient-derived tumor fragments are implanted subcutaneously into the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment groups (e.g., vehicle control, this compound, T-DM1).

-

A single intravenous dose of the respective treatment is administered.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth inhibition between the different treatment arms.

Immunomodulatory Effects: An Area of Active Investigation

While the direct cytotoxic and bystander effects of this compound are well-documented, its broader impact on the immune components of the tumor microenvironment is less characterized in publicly available literature. However, based on the known mechanisms of other ADCs and the nature of duocarmycin-induced cell death, several potential immunomodulatory effects can be hypothesized.

Potential for Immunogenic Cell Death (ICD)

DNA-damaging agents, such as duocarmycins, have the potential to induce immunogenic cell death (ICD). ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), such as calreticulin, ATP, and HMGB1. These molecules can act as "danger signals" to the immune system, promoting the recruitment and activation of dendritic cells (DCs). Mature DCs can then present tumor antigens to T cells, initiating an adaptive anti-tumor immune response. Further studies are required to confirm whether this compound is a potent inducer of ICD.

Modulation of Tumor-Infiltrating Lymphocytes (TILs)

By killing tumor cells and potentially inducing ICD, this compound may alter the landscape of tumor-infiltrating lymphocytes. This could involve an increase in the infiltration of cytotoxic CD8+ T cells and a decrease in immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). The trastuzumab backbone of this compound can also mediate antibody-dependent cell-mediated cytotoxicity (ADCC), further engaging immune effector cells like natural killer (NK) cells.[2]

Reprogramming of Macrophages

The tumor microenvironment is often infiltrated by tumor-associated macrophages (TAMs), which typically exhibit an immunosuppressive M2-like phenotype. The release of DAMPs and other inflammatory signals resulting from this compound-induced tumor cell death could potentially reprogram these macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype.

Conclusion and Future Directions

This compound represents a significant advancement in ADC technology, with a robust preclinical data package supporting its efficacy in HER2-expressing cancers, including the challenging HER2-low population. Its potent bystander effect is a key differentiator, enabling the circumvention of tumor heterogeneity.

The next frontier in understanding this compound's full potential lies in a comprehensive characterization of its effects on the tumor immune microenvironment. Future preclinical studies should focus on:

-

Detailed immunophenotyping of tumors post-Zovodotin treatment to quantify changes in T cell subsets, MDSCs, TAMs, and NK cells.

-

Cytokine profiling within the TME to understand the inflammatory milieu created by this compound.

-

Investigation of immunogenic cell death markers to confirm this as a mechanism of action.

-

Evaluation of combination therapies with immune checkpoint inhibitors, for which a strong mechanistic rationale exists.

A deeper understanding of these immunomodulatory effects will be crucial for the strategic clinical development of this compound and for identifying patient populations most likely to benefit from this promising therapeutic.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Zovodotin: A Technical Deep Dive into a Novel Bispecific Antibody-Drug Conjugate for HER2-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zovodotin (zanidatamab this compound, ZW49) is a novel, clinical-stage antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of this compound. Leveraging Zymeworks' proprietary Azymetric™ and ZymeLink™ platforms, this compound combines the unique biparatopic HER2-targeting antibody, zanidatamab, with a potent auristatin payload. This design facilitates enhanced receptor clustering and internalization, leading to efficient delivery of the cytotoxic agent to tumor cells. Preclinical and Phase 1 clinical data reveal a manageable safety profile and encouraging anti-tumor activity in a heavily pretreated patient population, positioning this compound as a potentially transformative therapy for patients with HER2-positive malignancies.

Introduction: The Rationale for a Bispecific HER2-Targeted ADC

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated therapeutic target in a variety of solid tumors, most notably breast and gastric cancers. While first-generation HER2-targeted therapies have improved patient outcomes, acquired and de novo resistance remains a significant clinical challenge. This compound was developed to address these limitations through a multi-pronged approach:

-

Bispecific and Biparatopic Targeting: The zanidatamab antibody component of this compound simultaneously binds to two distinct epitopes on the HER2 receptor (extracellular domains II and IV), leading to enhanced receptor clustering, internalization, and degradation compared to monospecific antibodies.[1][2]

-

Potent Cytotoxic Payload: this compound carries a proprietary auristatin payload, a potent microtubule-disrupting agent, to induce cell cycle arrest and apoptosis in cancer cells.[3][4]

-

Proprietary Linker Technology: The ZymeLink™ platform provides a stable, cleavable linker designed to ensure payload stability in circulation and efficient release within the tumor cell.[5][6]

This unique combination of a bispecific antibody and a potent cytotoxic payload offers the potential for superior efficacy and a wider therapeutic window compared to existing HER2-targeted agents.

Discovery and Synthesis of this compound

The development of this compound is underpinned by Zymeworks' proprietary Azymetric™ and ZymeLink™ platforms.

The Zanidatamab Antibody: A Biparatopic Approach

The Azymetric™ platform enables the generation of bispecific antibodies with an IgG-like format by introducing proprietary amino acid modifications in the CH3 domains of two different heavy chains, promoting their heterodimerization. This platform was utilized to develop zanidatamab, a humanized IgG1 antibody that targets two distinct epitopes on the HER2 receptor.

The ZymeLink™ Auristatin Platform: Payload and Linker

This compound utilizes the ZymeLink™ auristatin platform, which consists of a proprietary auristatin payload and a cleavable linker.[4] The auristatin payload is a potent microtubule inhibitor. The linker is a protease-cleavable dipeptide linker designed for stability in circulation and efficient cleavage by lysosomal proteases upon internalization into the target cell.[4][6]

Conjugation Chemistry: The Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is proprietary, the general process involves the following key stages:

-

Antibody Production: The zanidatamab antibody is produced in mammalian cells (e.g., CHO cells) using standard recombinant DNA technology and purified to a high degree.

-

Drug-Linker Synthesis: The auristatin payload is synthesized and covalently attached to the cleavable linker.

-

Conjugation: The drug-linker is conjugated to the zanidatamab antibody. This process is carefully controlled to achieve a specific drug-to-antibody ratio (DAR), which for this compound is approximately 2.[7]

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. Extensive characterization is performed to ensure the identity, purity, and stability of the final this compound product.

Table 1: Key Components of this compound

| Component | Description | Platform/Technology |

| Antibody | Zanidatamab (humanized IgG1) | Azymetric™ |

| Target | Human Epidermal Growth Factor Receptor 2 (HER2) | - |

| Binding | Biparatopic (targets two distinct HER2 epitopes) | - |

| Payload | Proprietary Auristatin | ZymeLink™ |

| Mechanism of Payload | Microtubule inhibitor | - |

| Linker | Protease-cleavable dipeptide linker | ZymeLink™ |

| Drug-to-Antibody Ratio (DAR) | ~2 | - |

Mechanism of Action

This compound exerts its anti-tumor activity through a dual mechanism of action:

-

HER2 Signal Blockade: The zanidatamab component binds to HER2, leading to receptor clustering and internalization, which downregulates HER2 signaling pathways, including the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell proliferation and survival.[8][9]

-

Payload-Mediated Cytotoxicity: Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the auristatin payload into the cytoplasm. The auristatin then binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]

-

Immunogenic Cell Death (ICD): Preclinical studies have shown that this compound can induce hallmarks of immunogenic cell death, including the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, and the cell surface exposure of calreticulin.[10] This suggests that this compound may also stimulate an anti-tumor immune response.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical and clinical evaluation of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of this compound in killing HER2-expressing cancer cells.

Methodology:

-

Cell Culture: HER2-positive (e.g., SK-BR-3, NCI-N87) and HER2-negative (e.g., MDA-MB-468) cancer cell lines are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of this compound, unconjugated zanidatamab, and free auristatin payload for 72-96 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-tumor activity of this compound in a more clinically relevant in vivo setting.

Methodology:

-

PDX Model Establishment: Tumor fragments from patients with HER2-positive cancers are implanted subcutaneously into immunocompromised mice.[7][11]

-

Tumor Growth: Once tumors reach a specified volume, mice are randomized into treatment and control groups.

-

Treatment Administration: this compound is administered intravenously at various dose levels and schedules. A vehicle control is also included.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare treatment groups.

Clinical Development and Data

This compound is currently being evaluated in a Phase 1, open-label, multicenter, dose-escalation and expansion study in patients with locally advanced or metastatic HER2-expressing cancers (NCT03821233).[12][13]

Phase 1 Study Design

The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. The dose-escalation portion followed a 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[12]

Clinical Efficacy

Preliminary results from the Phase 1 trial have shown encouraging anti-tumor activity in a heavily pretreated patient population across various HER2-expressing solid tumors.

Table 2: Preliminary Efficacy Data from Phase 1 Trial of this compound (2.5 mg/kg Q3W) [12][14]

| Tumor Type | Number of Patients (n) | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) |

| All HER2+ Cancers | 29 | 31% | 72% |

| Breast Cancer | 8 | 13% | 50% |

| Gastroesophageal Adenocarcinoma | 11 | 36% | 73% |

| Other Solid Tumors | 10 | 40% | 90% |

Safety and Tolerability

This compound has demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were generally mild to moderate in severity.

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase 1 Trial

| Adverse Event | Grade 1-2 | Grade ≥3 |

| Keratitis (inflammation of the cornea) | 42% | Low |

| Alopecia (hair loss) | 25% | - |

| Diarrhea | 21% | Low |

Future Directions

The promising preliminary data for this compound support its continued clinical development. Future studies will likely focus on:

-

Expansion into specific tumor types: Further evaluation in patient populations with high unmet need, such as those with HER2-low expressing tumors.

-

Combination therapies: Investigating this compound in combination with other anti-cancer agents, such as checkpoint inhibitors, to enhance its therapeutic efficacy.

-

Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

Conclusion

This compound is a novel, bispecific HER2-targeted ADC with a unique design that leverages biparatopic binding and a potent auristatin payload to achieve a dual mechanism of action. The preliminary clinical data are encouraging, demonstrating a manageable safety profile and significant anti-tumor activity in heavily pretreated patients with a range of HER2-expressing solid tumors. With its innovative design and promising early results, this compound represents a significant advancement in the field of HER2-targeted therapies and holds the potential to become a valuable treatment option for patients with HER2-positive cancers.

References

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. adcreview.com [adcreview.com]

- 3. zymeworks.com [zymeworks.com]

- 4. ZymeLink™ Auristatin — Zymeworks [zymeworks.com]

- 5. Zymeworks Enters its First ZymeLink™ Antibody-Drug Conjugate Platform Licensing Agreement with Iconic Therapeutics - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]

- 6. ZymeLink™ Hemiasterlin — Zymeworks [zymeworks.com]

- 7. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zymeworks.com [zymeworks.com]

- 11. Patient derived xenograft - Wikipedia [en.wikipedia.org]

- 12. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab this compound (ZW49) at European Society for Medical Oncology Annual Congress | Zymeworks Inc. [ir.zymeworks.com]

- 13. Phase 1 Study of Zanidatamab this compound (ZW49): Safety Profile and Recommended Dose (RD) in Patients with Human Epidermal Growth Factor 2 (HER2)-positive Solid Cancers — Zymeworks [zymeworks.com]

- 14. firstwordpharma.com [firstwordpharma.com]

A Technical Guide to the Bystander Effect of Zovodotin (Brentuximab Vedotin) in Heterogeneous Tumors

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tumor heterogeneity, characterized by variable expression of target antigens, poses a significant challenge to the efficacy of targeted therapies like antibody-drug conjugates (ADCs). Zovodotin (Brentuximab Vedotin, SGN-35) is an ADC approved for several CD30-expressing lymphomas. Its clinical success, even in tumors with low or varied CD30 expression, is largely attributed to a powerful "bystander effect."[1][2][3][4] This document provides an in-depth technical examination of the core mechanisms, quantitative evidence, and experimental methodologies related to the bystander effect of this compound, driven by its potent, cell-permeable payload, monomethyl auristatin E (MMAE).

Core Mechanism of Action: From Targeting to Payload Release

This compound is a sophisticated biopharmaceutical composed of three key components: a chimeric anti-CD30 monoclonal antibody, a protease-cleavable valine-citrulline (vc) linker, and the cytotoxic payload, MMAE.[5][6] The therapeutic action is a multi-step process designed to concentrate the payload within the tumor microenvironment.

-

Binding and Internalization: The ADC circulates systemically until its antibody component specifically binds to the CD30 receptor on the surface of a tumor cell.[5]

-

Lysosomal Trafficking: Following binding, the entire ADC-CD30 receptor complex is internalized into the cell via endocytosis and trafficked to the lysosome.[5][7]

-

Payload Cleavage and Release: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the valine-citrulline linker.[5][8] This precise cleavage releases the unmodified, fully active MMAE payload into the cytoplasm of the CD30-positive (CD30+) target cell.[8]

The Bystander Effect: A Strategy to Overcome Heterogeneity

The defining feature that enables this compound to combat tumor heterogeneity is the bystander effect.[9][10] This phenomenon allows the ADC to kill not only the antigen-positive cells it directly targets but also adjacent antigen-negative (CD30-) tumor cells.

The primary mechanism is driven by the physicochemical properties of the released MMAE payload. MMAE is a hydrophobic and highly cell-membrane-permeable molecule.[11][12][13] Once liberated within the CD30+ cell, it is not trapped and can diffuse through the cell membrane into the extracellular space. From there, it readily penetrates the membranes of neighboring CD30- cells, inducing cytotoxicity in cells that were not direct targets of the antibody.[8][11][]

An alternative mechanism has also been proposed, wherein CD30+ cells release extracellular vesicles (EVs) carrying the CD30 receptor. These EVs can then fuse with or be taken up by CD30- cells, effectively transferring the target antigen and sensitizing them to this compound.[15]

Intracellular Cytotoxicity of the MMAE Payload

Upon entering a cell, either directly in a CD30+ cell or via the bystander effect in a CD30- cell, MMAE executes a potent cytotoxic cascade.

MMAE is a synthetic analog of dolastatin 10 and a powerful anti-mitotic agent.[7][16] Its primary mechanism of action is the inhibition of tubulin polymerization.[16][17][] By binding to tubulin, MMAE disrupts the formation and dynamics of microtubules, which are critical for forming the mitotic spindle during cell division.[7][16]

This disruption leads to:

-

G2/M Phase Cell Cycle Arrest: Unable to form a functional mitotic spindle, the cell is arrested in the G2/M phase of the cell cycle.[7][16][19]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers a programmed cell death pathway. This involves the activation of a cascade of enzymes, including caspases, which dismantle the cell.[7][19]

-

Immunogenic Cell Death (ICD): The cellular stress caused by microtubule disruption can also induce endoplasmic reticulum (ER) stress, culminating in hallmarks of ICD. This process can stimulate an anti-tumor immune response, further contributing to the therapeutic effect.[20]

Quantitative Analysis of the Bystander Effect

In vitro studies using co-culture systems of CD30+ and CD30- cells have provided quantitative evidence of this compound's bystander effect. These experiments demonstrate that the presence of CD30+ cells renders nearby CD30- cells susceptible to the ADC.

| Study Model (CD30+ / CD30- Cells) | ADC / Payload | Concentration | Key Finding / IC50 | Reference |

| GCT27 (CD30+) Monoculture | Brentuximab Vedotin | Various | IC50: 219.5 ng/mL | [11][21] |

| NCCIT (Low CD30+) Monoculture | Brentuximab Vedotin | Various | IC50: 1400.8 ng/mL | [11][21] |

| JAR (CD30-) Monoculture | Brentuximab Vedotin | Various | IC50: 1013.0 ng/mL | [21] |

| GCT27 / JAR Co-Culture | Brentuximab Vedotin | 250-1000 ng/mL | Induced cell death in CD30- JAR cells from 14.5% (control) to 70.8% . | [21] |

| N87 (HER2+) / GFP-MCF7 (HER2-) Co-Culture | Trastuzumab-vc-MMAE | Various | Bystander killing of GFP-MCF7 cells increased with a higher fraction of N87 cells. | [8][22] |

Note: Trastuzumab-vc-MMAE is an ADC with a different antibody but the same linker and MMAE payload, serving as a model system for quantifying the bystander effect.[8]

The inherent sensitivity of cancer cells to the MMAE payload is also a critical factor, as shown by cytotoxicity assays with the free drug.

| Cell Line | P-gp-MDR1 Expression | MMAE EC50 (nM) | Reference |

| N87 | Low | ~3-4 | [23] |

| OVCAR3 | Low | ~3-4 | [23] |

| HepG2 | High | ~10-12 | [23] |

| Hep3B2 | High | ~10-12 | [23] |

| H226 | High | ~10-12 | [23] |

Note: Higher EC50 values in cells with high expression of the P-gp-MDR1 drug efflux pump suggest a mechanism of resistance to the MMAE payload.[23]

Experimental Protocols for Assessing the Bystander Effect

In Vitro Co-Culture Bystander Assay

This assay is the standard method for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[9][24]

Methodology:

-

Cell Line Selection:

-

Cell Labeling for Identification:

-

Co-Culture Seeding:

-

Seed the Ag+ and labeled Ag- cells together in multi-well plates. The ratio of Ag+ to Ag- cells is a critical variable and can be adjusted (e.g., 1:1, 3:1, 9:1) to investigate the dependency of the bystander effect on the prevalence of target cells.[8] As a control, culture the labeled Ag- cells alone.

-

-

ADC Treatment:

-

After allowing cells to adhere (typically 24 hours), treat the co-cultures and monoculture controls with a range of concentrations of the ADC (e.g., this compound). Include an untreated control.

-

-

Incubation:

-

Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of apoptosis (e.g., 72-96 hours).[11]

-

-

Analysis by Flow Cytometry:

-

Harvest the cells and stain with an antibody against the target antigen (e.g., anti-CD30 PE) to confirm populations and a viability dye (e.g., Hoechst stain, Propidium Iodide) that enters dead or dying cells.[11]

-

Analyze using a flow cytometer. Gate on the fluorescently labeled (e.g., CFSE+ or GFP+) Ag- population.

-

Quantify the percentage of dead cells (viability dye-positive) within the Ag- population. A significant increase in cell death in the Ag- population in co-culture compared to the Ag- monoculture control demonstrates the bystander effect.[11]

-

Conditioned Medium Transfer Assay

As an alternative or supplementary protocol, this assay tests whether the cytotoxic agent is released into the culture medium.[10]

-

Culture Ag+ cells and treat them with the ADC.

-

After a set incubation period, collect the culture supernatant (conditioned medium), which presumably contains the released payload.

-

Transfer this conditioned medium to a culture of Ag- cells.

-

Assess the viability of the Ag- cells after further incubation. Cell death in this group indicates that a stable, active payload was released into the medium.[10]

Conclusion

The bystander effect is a cornerstone of the therapeutic efficacy of this compound (Brentuximab Vedotin). The cell-permeable nature of its MMAE payload allows the ADC to overcome the clinical challenge of tumor heterogeneity by killing not only target CD30+ cells but also adjacent CD30- cells. This mechanism effectively amplifies the cytotoxic radius of each ADC molecule, contributing to the profound clinical activity observed even in patients whose tumors exhibit variable or low levels of CD30 expression.[1][4][11] Understanding and quantifying this effect through robust experimental protocols is critical for the rational design and development of the next generation of highly effective ADCs.

References

- 1. ashpublications.org [ashpublications.org]

- 2. targetedonc.com [targetedonc.com]

- 3. Response to Brentuximab Vedotin by CD30 Expression in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

- 11. Brentuximab vedotin exerts profound antiproliferative and pro‐apoptotic efficacy in CD30‐positive as well as cocultured CD30‐negative germ cell tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CD30-Positive Extracellular Vesicles Enable the Targeting of CD30-Negative DLBCL Cells by the CD30 Antibody-Drug Conjugate Brentuximab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abt-869.com [abt-869.com]

- 17. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Brentuximab Vedotin–Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

Methodological & Application

Application Notes and Protocols for Zovodotin (SGN-CD228A) Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and efficacy of Zovodotin (SGN-CD228A) in preclinical xenograft models. The included protocols are designed to guide researchers in setting up and executing robust in vivo studies to evaluate the antitumor activity of this antibody-drug conjugate (ADC).

Introduction

This compound (SGN-CD228A) is an investigational ADC designed for the treatment of solid tumors. It is composed of a humanized anti-CD228 monoclonal antibody stably conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a glucuronide linker.[1][2][3] CD228, also known as melanotransferrin, is a cell-surface glycoprotein that is overexpressed in various carcinomas, including melanoma, non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and pancreatic cancer, with limited expression in normal tissues.[2][4] This differential expression profile makes it an attractive target for ADC-based therapies. Preclinical studies in various xenograft and patient-derived xenograft (PDX) models have demonstrated the potent antitumor activity of this compound.[1][4]

Mechanism of Action

The mechanism of action of this compound involves a multi-step process that leverages the specificity of the anti-CD228 antibody to deliver a potent cytotoxic payload to cancer cells.

Caption: this compound's mechanism of action from cell surface binding to apoptosis.

Data Presentation: this compound Efficacy in Xenograft Models

The following table summarizes the dosage and efficacy of this compound in various preclinical models. A single intraperitoneal injection was the common route of administration.

| Tumor Type | Model Type | Cell Line/PDX Model | Dosing (mg/kg) | Outcome | Reference |

| Melanoma | Cell Line Xenograft (CDX) | Colo-853 | 0.33 | Tumor growth delay | [1] |

| Melanoma | Cell Line Xenograft (CDX) | Colo-853 | 1.0 | 5/8 durable complete responses | [1][2] |

| Melanoma | Cell Line Xenograft (CDX) | Colo-853 | 3.0 | 8/8 durable remissions | [1] |

| Melanoma | Cell Line Xenograft (CDX) | A2058 | 1.0 | Tumor growth delay | [1] |

| Melanoma | Cell Line Xenograft (CDX) | A2058 | 3.0 | 8/8 durable remissions | [1] |

| Melanoma | Cell Line Xenograft (CDX) | Sk-Mel-5 | 1.0 | 4/8 durable complete responses | [2] |

| Non-Small Cell Lung Cancer (NSCLC) | Cell Line Xenograft (CDX) | Calu-1 (squamous) | 1.0 | 6/6 durable responses | [2][5] |

| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | Squamous | 1.0 | Durable remissions in 1/3 mice | |

| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | Squamous | 3.0 | Durable remissions in 3/3 mice | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | Adenocarcinoma | 3.0 | Mean tumor volume of 20 mm³ vs. 652 mm³ in untreated at day 21 | [1] |

| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | Multiple Models | Not specified | Durable complete responses even in models with low CD228 expression | [2][4] |

Experimental Protocols

This section provides a detailed protocol for a typical xenograft study to evaluate the efficacy of this compound.